Direct hRpn13 Pru Depletion Activity: XL44 vs. XL5
XL44 is a bona fide hRpn13 Pru degrader, in contrast to its structural analog XL5. Quantitative analysis of hRpn13 Pru protein levels in RPMI 8226 cells treated with XL44 showed a concentration-dependent depletion with a half-maximal depletion concentration (DepC50) of 11.9 µM. In direct comparison, the parent compound XL5, which also binds the same Pru domain, does not induce hRpn13 Pru degradation at any tested concentration, confirming a functional divergence between the two molecules [1].
| Evidence Dimension | hRpn13 Pru Protein Depletion |
|---|---|
| Target Compound Data | DepC50 = 11.9 µM |
| Comparator Or Baseline | XL5 (hRpn13 Pru binder): No detectable degradation activity |
| Quantified Difference | Qualitative difference: XL44 degrades, XL5 does not |
| Conditions | RPMI 8226 multiple myeloma cells; 24 h treatment; protein levels quantified by immunoblotting and fitted to 'Inhibitor vs. normalized response - Variable slope' in GraphPad Prism 9 |
Why This Matters
This data proves XL44 is a functional degrader, not just a binder, offering a distinct mechanism of action that cannot be replicated by simply using the XL5 scaffold.
- [1] Lu, X., Chandravanshi, M., Koscielniak, J.W. et al. A structure-based designed small molecule depletes hRpn13Pru and a select group of KEN box proteins. Nat Commun 15, 2485 (2024). Fig. 5c. View Source
